molecular formula C7H6N2O3S2 B7776216 2-sulfanyl-3H-benzimidazole-5-sulfonic acid

2-sulfanyl-3H-benzimidazole-5-sulfonic acid

Cat. No.: B7776216
M. Wt: 230.3 g/mol
InChI Key: LLOAINVMNYBDNR-UHFFFAOYSA-N
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Description

The compound with the identifier “2-sulfanyl-3H-benzimidazole-5-sulfonic acid” is a chemical entity listed in the PubChem database. PubChem is a public repository for information on the biological activities of small molecules. This compound is a unique identifier assigned to a specific chemical structure, allowing researchers to access detailed information about its properties, synthesis, and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-sulfanyl-3H-benzimidazole-5-sulfonic acid involves specific synthetic routes and reaction conditions. These methods typically include the use of various reagents and catalysts to achieve the desired chemical structure. The exact synthetic route can vary depending on the desired purity and yield of the compound. Common techniques include:

    Refluxing: Heating the reaction mixture under reflux to ensure complete reaction.

    Purification: Using techniques such as recrystallization or chromatography to purify the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-sulfanyl-3H-benzimidazole-5-sulfonic acid can undergo various types of chemical reactions, including:

    Oxidation: The addition of oxygen or the removal of hydrogen.

    Reduction: The addition of hydrogen or the removal of oxygen.

    Substitution: The replacement of one functional group with another.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions. For example:

    Oxidation: May involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Often requires reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Can be facilitated by nucleophiles or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield an oxidized derivative, while reduction could produce a reduced form of the compound.

Scientific Research Applications

2-sulfanyl-3H-benzimidazole-5-sulfonic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 2-sulfanyl-3H-benzimidazole-5-sulfonic acid involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

2-sulfanyl-3H-benzimidazole-5-sulfonic acid can be compared with other similar compounds to highlight its unique properties. Some similar compounds include:

    CID 104644: A structurally related compound with similar chemical properties.

    CID 104645: Another related compound with distinct biological activities.

Uniqueness

The uniqueness of this compound lies in its specific chemical structure and the resulting properties

Properties

IUPAC Name

2-sulfanyl-3H-benzimidazole-5-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O3S2/c10-14(11,12)4-1-2-5-6(3-4)9-7(13)8-5/h1-3H,(H2,8,9,13)(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLOAINVMNYBDNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)O)NC(=N2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1S(=O)(=O)O)NC(=N2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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